N-Acetyl Zonisamide

Pharmaceutical Analysis Impurity Profiling Quality Control

N-Acetyl Zonisamide (CAS 68936-43-6) is the non-substitutable USP reference standard (Zonisamide Related Compound A) mandated by ICH Q3A/B for quantifying the specified N-acetylated impurity in Zonisamide APIs and finished dosage forms. Procuring this well-characterized benzisoxazole sulfonamide acetamide (MW 254.26 Da) with documented ≥98% purity and -20°C stability is critical for ANDA method validation, stability-indicating HPLC/LC-MS protocols, and regulatory audit defense. Generic substitution is scientifically invalid and carries significant compliance risk.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
CAS No. 68936-43-6
Cat. No. B022687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Zonisamide
CAS68936-43-6
SynonymsN-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]-acetamide;  _x000B_N-Acetyl-3-(sulfamoylmethyl)-1,2-benzisoxazole; 
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21
InChIInChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13)
InChIKeyHXFUTAFSEXINIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Zonisamide (CAS 68936-43-6) Procurement: Identity, Class, and Regulatory Context


N-Acetyl Zonisamide (CAS 68936-43-6) is an N-acetylated metabolite of the sulfonamide anticonvulsant Zonisamide, classified chemically as a benzisoxazole [1]. It is formally designated as a pharmacopeial reference standard (e.g., USP Zonisamide Related Compound A) and a specified impurity in Zonisamide drug substance and finished pharmaceutical products [2]. The compound is not an active pharmaceutical ingredient (API) but a critical analytical tool mandated by regulatory frameworks (ICH, USP, EP) for impurity profiling, method validation, and quality control during ANDA submissions and commercial manufacturing of Zonisamide formulations [3]. Its primary procurement driver is the need for a well-characterized, high-purity reference material to ensure compliance with stringent drug product specifications.

Why N-Acetyl Zonisamide Cannot Be Interchanged with Generic 'Metabolite' or 'Impurity' Standards


Generic substitution or the use of alternative reference compounds for N-Acetyl Zonisamide is not scientifically valid and carries significant regulatory risk. As a specified impurity, its identity, purity, and stability profile are directly linked to validated analytical methods . Substitution with a different metabolite (e.g., SMAP) or an unqualified source would invalidate method suitability tests, compromise accuracy, and risk failing regulatory audits for ANDA submissions . Furthermore, N-Acetyl Zonisamide is a specific benzisoxazole sulfonamide acetamide, distinct in its molecular weight (254.26 g/mol) and chromatographic behavior from other zonisamide impurities, which prevents cross-calibration [1]. The compound's primary procurement value lies in its established role as a traceable reference standard and its defined, quantifiable physicochemical properties that underpin its use in validated HPLC and LC-MS protocols .

Quantitative Evidence for N-Acetyl Zonisamide in Analytical and Quality Control Applications


Defined Purity Threshold for Impurity Reference Standards

Procuring N-Acetyl Zonisamide as a reference standard requires a minimum purity level to ensure accurate quantification. Suppliers typically guarantee a purity of ≥98% as determined by HPLC, with some offering ≥99% for high-sensitivity applications . In contrast, generic 'impurity standards' from non-specialized vendors may lack certification or have lower, unspecified purity, introducing significant error into quantitative methods. A validated HPLC method for zonisamide impurities established a limit of quantification (LOQ) of 0.12 μg/mL for a related impurity, underscoring the need for a high-purity reference to achieve reliable detection at low levels [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Physicochemical Property: Molecular Weight as a Key Differentiator in Mass Spectrometry

N-Acetyl Zonisamide has a precise monoisotopic molecular weight of 254.03613 Da, which distinguishes it from the parent drug Zonisamide (MW 212.23 Da) and the other major metabolite, 2-sulfamoylacetylphenol (SMAP) glucuronide [1]. This mass difference is critical for unambiguous identification and quantification in LC-MS/MS methods. For example, in a study of zonisamide metabolism in Japanese patients, N-acetyl zonisamide was identified as a distinct analyte, representing 52% of the excreted dose, compared to unchanged zonisamide (28%) and SMAP glucuronide (19%) [2]. The ability to accurately target the specific m/z of N-Acetyl Zonisamide prevents misidentification that could occur if a non-specific 'metabolite' standard with a different mass were used.

LC-MS Method Development Metabolite Identification

Storage Stability: Defined Long-Term Stability at -20°C

The compound's utility as a reference standard is contingent on its stability under defined storage conditions. N-Acetyl Zonisamide demonstrates long-term stability when stored in a -20°C freezer, a condition consistently specified by major suppliers such as TRC . This is in contrast to some other zonisamide impurities or the API itself, which may be stored at controlled room temperature (e.g., 2-8°C or 15-25°C) but may degrade more readily. The requirement for -20°C storage is a key differentiator, indicating a more thermally labile acetamide moiety. This specific storage condition is essential for maintaining the integrity of the reference standard over time, preventing degradation that could compromise the accuracy of impurity tracking in long-term drug stability programs .

Stability Studies Reference Standard Storage Quality Control

Solubility Profile: Slight DMSO Solubility for Sample Preparation

N-Acetyl Zonisamide exhibits slight solubility in DMSO, a characteristic that directly impacts its preparation as a stock solution for analytical work . This is a critical differentiator from the parent drug Zonisamide, which has a water solubility of 0.34 g/L and is freely soluble in various aqueous buffers [1]. The need for DMSO as a co-solvent is a practical consideration for method development; substituting with a more water-soluble compound would lead to inaccurate preparation and potential precipitation during chromatography. The defined, albeit slight, DMSO solubility ensures that the reference standard can be reliably prepared for spiking experiments, calibration curves, and system suitability tests in HPLC and LC-MS methods designed for Zonisamide impurity analysis .

Analytical Method Development Sample Preparation Solubility

Primary Application Scenarios for Procuring N-Acetyl Zonisamide


Analytical Method Validation (AMV) and Quality Control (QC) for Zonisamide Drug Products

N-Acetyl Zonisamide is procured as a primary reference standard for developing and validating stability-indicating HPLC and LC-MS methods to quantify this specified impurity in Zonisamide bulk drug substance and finished dosage forms [1]. The compound's well-defined purity (≥98%) and distinct chromatographic and mass spectrometric properties (MW 254.26 Da) are essential for establishing method linearity, accuracy, precision, and limit of quantification (LOQ) . Its use ensures compliance with ICH Q3A/B guidelines for impurity thresholds in new drug substances and products.

Stability Studies and Shelf-Life Determination of Zonisamide Formulations

The compound is an essential analyte in forced degradation and long-term stability studies of Zonisamide formulations. Tracking the increase in N-Acetyl Zonisamide content under accelerated storage conditions (e.g., elevated temperature, humidity) provides critical data on drug product degradation pathways . The specific requirement for -20°C storage of the reference standard itself is a key parameter that must be strictly observed to maintain its integrity for these long-duration studies .

Abbreviated New Drug Application (ANDA) Regulatory Submissions

Pharmaceutical companies developing generic Zonisamide products are required to procure and use N-Acetyl Zonisamide reference standards to characterize impurity profiles and demonstrate equivalence to the reference listed drug (RLD) . The use of a traceable standard, with documented purity and stability, is a regulatory expectation for ANDA submissions to agencies such as the FDA. This evidence is used to support the safety and quality of the generic product, ensuring that N-acetyl zonisamide levels are within acceptable limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl Zonisamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.